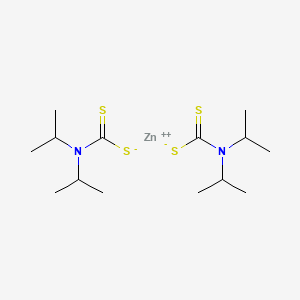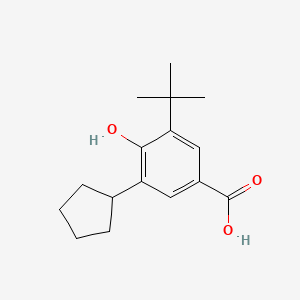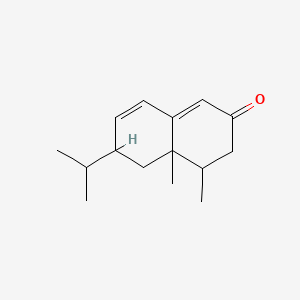
4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused ring structure, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthalene ring system through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro structure.
Isopropylation and Methylation: Introduction of isopropyl and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are critical factors in these processes.
化学反応の分析
Types of Reactions
4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to fully saturated derivatives using hydrogen gas and metal catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
Naphthalene: The parent compound with a simpler structure.
Tetralin: A tetrahydro derivative of naphthalene.
Isopropylnaphthalene: A naphthalene derivative with an isopropyl group.
Uniqueness
4,4a,5,6-Tetrahydro-6-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one is unique due to its specific substitution pattern and tetrahydro structure, which impart distinct chemical and physical properties compared to other naphthalene derivatives.
特性
CAS番号 |
94201-75-9 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
4,4a-dimethyl-6-propan-2-yl-3,4,5,6-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h5-6,8,10-12H,7,9H2,1-4H3 |
InChIキー |
JTDZJRBVWBCEDX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C=C2C1(CC(C=C2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



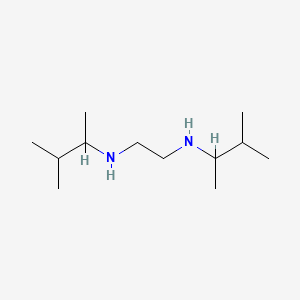
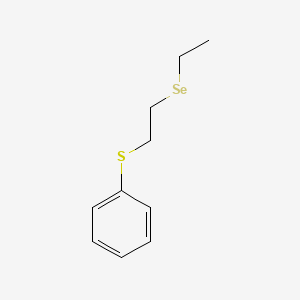

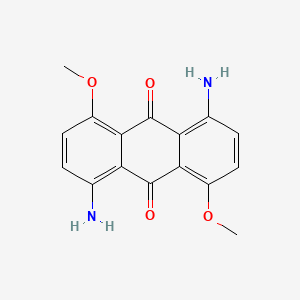
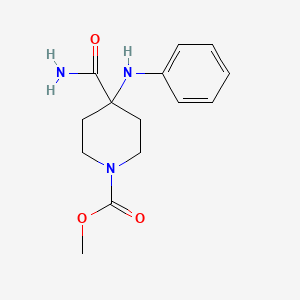

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)



